Methyl 1-benzyl-3-methylazetidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-3-methylazetidine-3-carboxylate is a chemical compound that belongs to the family of azetidines . Its CAS Number is 2222512-08-3 .
Molecular Structure Analysis
The molecular formula of this compound is C13H17NO2 . The InChI code is 1S/C13H17NO2/c1-13(12(15)16-2)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 219.28 . It should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Chemical Properties
Novel Analog of dl-Proline : The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine to yield 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Subsequent hydrolysis and catalytic hydrogenation produce Methyl 1-benzyl-3-methylazetidine-3-carboxylate. This process highlights the compound's role in synthesizing abnormally high molecular weight polypeptides and its potential applications in peptide chemistry (Soriano, Podraza, & Cromwell, 1980).
1,4-Benzodiazepine Derivatives Synthesis : A method for synthesizing novel 1,4-benzodiazepine derivatives from a one-pot reaction involving Methyl 1-arylaziridine-2-carboxylates showcases the compound's utility in medicinal chemistry. This strategy is valuable for its simplicity, convenience, and the functionalized benzodiazepine scaffold it produces, indicating its importance in synthetic and medicinal chemistry (Wang et al., 2008).
Applications in Medicinal Chemistry
- Antimicrotubule Agents : The synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) yielded inhibitors of cancer cell growth. This demonstrates the utility of this compound derivatives as scaffolds for developing compounds that inhibit tubulin polymerization and tumor cell growth, showing potential applications in cancer therapy (Stefely et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-benzyl-3-methylazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(12(15)16-2)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUMJLQQSVXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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